1-Benzyl-4-methylpiperazine
Overview
Description
1-Benzyl-4-methyl-piperazine is a chemical compound with the molecular formula C12H18N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its stimulant properties and has been used in various scientific research applications .
Mechanism of Action
Target of Action
1-Benzyl-4-methylpiperazine, also known as Methylbenzylpiperazine (MBZP), is a stimulant drug . It primarily targets the serotonergic and dopaminergic receptor systems , which play crucial roles in regulating mood, motivation, reward, and attention.
Mode of Action
MBZP acts on both serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . This interaction results in the stimulation of these systems, leading to increased activity and neurotransmission.
Pharmacokinetics
MBZP is typically administered orally . It is metabolized in the liver and excreted through the kidneys
Result of Action
The stimulation of the serotonergic and dopaminergic systems by MBZP results in a range of effects. These can include elevated mood, increased energy, and heightened alertness . The stimulant effect of mbzp is slightly weaker than that of benzylpiperazine (bzp), and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-methylpiperazine has been shown to have a mixed mechanism of action, acting on both serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in these neurotransmitter systems.
Cellular Effects
The effects of this compound are very similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea . This suggests that it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . These chemicals are responsible for regulating mood, pleasure, and motivation. This indicates that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is metabolized in the liver and excreted by the kidneys . This suggests that it is involved in metabolic pathways in the liver, potentially interacting with enzymes or cofactors in these pathways. It could also have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-piperazine can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .
Industrial Production Methods: In industrial settings, 1-Benzyl-4-methyl-piperazine is often produced through the reaction of piperazine with benzyl chloride in the presence of a base. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methyl-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: N-oxides of 1-Benzyl-4-methyl-piperazine.
Reduction: Various amine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-methyl-piperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzylpiperazine: A closely related compound with similar stimulant properties but a different potency and side effect profile.
Methylbenzylpiperazine: Another derivative with slightly weaker stimulant effects and fewer side effects.
Other Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole also contain the piperazine moiety and have various pharmaceutical applications.
Uniqueness: 1-Benzyl-4-methyl-piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology .
Properties
IUPAC Name |
1-benzyl-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJOKPBESJWYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354100 | |
Record name | 1-Methyl-4-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62226-74-8 | |
Record name | Methylbenzylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062226748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-4-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLBENZYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GD4YEE2WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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